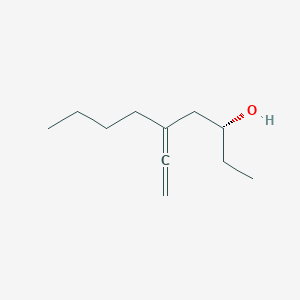![molecular formula C15H14ClNS B14228172 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride CAS No. 823198-89-6](/img/structure/B14228172.png)
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with the molecular formula C15H14ClNS. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ethynyl group attached to a 3-methylsulfanylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the ethynyl group or other functional groups.
Substitution: The pyridine ring and phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
Scientific Research Applications
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine: The base compound without the hydrochloride salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrobromide: A similar compound with a different halide salt.
2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydroiodide: Another variant with a different halide salt.
Uniqueness
The hydrochloride salt form of 2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine is unique due to its specific physicochemical properties, such as solubility and stability, which can influence its reactivity and applications in research and industry.
Properties
CAS No. |
823198-89-6 |
|---|---|
Molecular Formula |
C15H14ClNS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
2-methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C15H13NS.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H |
InChI Key |
ZVWHXBYHTKFFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)SC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



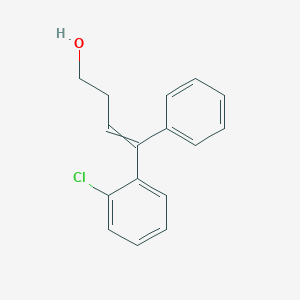
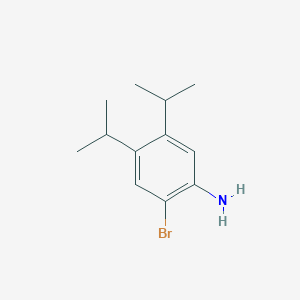

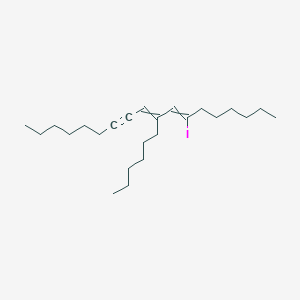
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
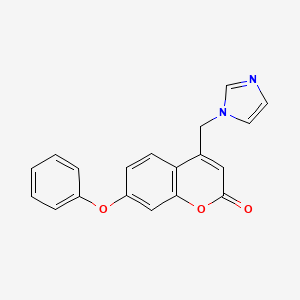
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
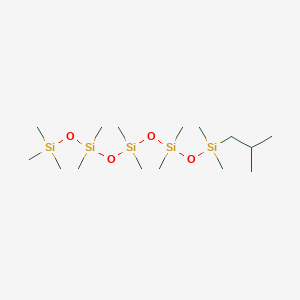
![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

